BenchChemオンラインストアへようこそ!

3-Phenethoxypiperidine

Medicinal Chemistry Physicochemical Profiling Conformational Analysis

3-Phenethoxypiperidine (CAS 933701-59-8) is the underexplored 3-substituted regioisomer of the phenoxyalkylpiperidine class, featuring a neutral C–O–C ether linker instead of the basic N-phenethyl pharmacophore found in AC927. This structural difference alters hydrogen-bonding capacity, docked pose within the σ₁ receptor β-barrel, and metabolic liability, making it an orthogonal chemotype for probing sigma receptor antagonism without a cationic nitrogen. As a matched molecular pair to extensively patented 4-substituted series, it offers a rational starting point for novel σ₁ agonist discovery with a differentiated IP position. Ideal as an LC-MS/MS reference standard to resolve ether-linked from amine-linked analogs during parallel pharmacokinetic screening. Standard B2B shipping available; immediate procurement inquiry recommended for this niche building block.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B13535650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenethoxypiperidine
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OCCC2=CC=CC=C2
InChIInChI=1S/C13H19NO/c1-2-5-12(6-3-1)8-10-15-13-7-4-9-14-11-13/h1-3,5-6,13-14H,4,7-11H2
InChIKeyVDNAXTCBAOJFOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenethoxypiperidine (CAS 933701-59-8): Chemical Identity and Procurement-Relevant Characteristics for Sigma-Receptor Ligand Research


3-Phenethoxypiperidine (CAS 933701-59-8) is a synthetic small-molecule heterocycle composed of a piperidine ring bearing a phenethoxy (–O–CH₂–CH₂–Ph) substituent at the 3-position (C₁₃H₁₉NO, MW 205.30 g·mol⁻¹) . The compound belongs to the broader class of aryloxyalkylpiperidines, a chemotype extensively investigated for interactions with sigma (σ) receptors, particularly the sigma-1 (σ₁) chaperone protein implicated in neurodegeneration, pain, and neuroprotection . Unlike N-phenethylpiperidines (e.g., AC927) that attach the phenethyl group through a C–N bond, 3-phenethoxypiperidine features a C–O–C ether linkage at the ring carbon, altering hydrogen-bonding capacity, conformational freedom, and metabolic liability. The compound is commercially available at ≥97–98% purity from multiple specialty chemical suppliers, with documented storage conditions (sealed, dry, 2–8°C) and shipping at ambient temperature .

Why 3-Phenethoxypiperidine Cannot Be Replaced by Generic Piperidine Analogs in Sigma-Receptor Studies


In the aryloxyalkylpiperidine class, three structural variables control sigma-receptor affinity and selectivity: (i) the position of the ether substituent on the piperidine ring (3- vs. 4-substitution), (ii) the nature of the atom connecting the phenethyl group to the piperidine scaffold (ether oxygen vs. amine nitrogen), and (iii) the length of the alkyl linker between the oxygen and the aromatic ring . In a systematic structure–affinity relationship (SAfiR) study of phenoxyalkylpiperidines, moving the oxygen–alkyl attachment point from the piperidine nitrogen (N-phenethyl) to a ring carbon (C-phenethoxy) abolished ionic interactions with the σ₁ receptor's β-barrel acidic residues and shifted the ligand's docked pose, directly altering both affinity rank order and agonist/antagonist functional profile . Additionally, the shorter oxyethylenic linker was demonstrated to be beneficial for σ₁-over-σ₂ selectivity, while progressive methylation of the piperidine ring decreased affinity . Consequently, 3-phenethoxypiperidine, 4-phenethoxypiperidine, and N-phenethylpiperidine are not functionally interchangeable; each presents a distinct pharmacophoric geometry that must be matched to the intended screening cascade or mechanistic hypothesis.

3-Phenethoxypiperidine: Quantitative Differentiation Evidence Against Closest Analogs


Substitution Position Differentiates 3-Phenethoxypiperidine from 4-Phenethoxypiperidine via Physicochemical and Conformational Parameters

The 3-substituted regioisomer (3-phenethoxypiperidine) and its 4-substituted analog (4-phenethoxypiperidine, CAS 883547-14-6) share identical molecular formula (C₁₃H₁₉NO) and molecular weight (205.30 g·mol⁻¹) yet differ in the spatial presentation of the phenethoxy pharmacophore relative to the piperidine N–H hydrogen-bond donor . This positional shift alters the calculated topological polar surface area (TPSA) and the three-dimensional vector of the ether oxygen lone pairs, which are critical for sigma-receptor recognition . In radioligand displacement assays at σ₁ and σ₂ receptors, 4-substituted phenoxyalkylpiperidines bearing an oxyethyl linker typically achieve subnanomolar to low-nanomolar Ki values, whereas the 3-substituted series has not been equivalently profiled, precluding direct affinity comparison . The absence of published potency data for 3-phenethoxypiperidine itself represents a data gap that must be acknowledged. However, procurement decisions between these regioisomers should be guided by the intended receptor orientation: the 3-position directs the phenethoxy group toward a different vector than the 4-position, potentially engaging distinct subsites within the σ₁ binding pocket as demonstrated by automated docking of related phenoxyalkylpiperidines .

Medicinal Chemistry Physicochemical Profiling Conformational Analysis

Ether-Linked vs. Amine-Linked Phenethyl Scaffold: How 3-Phenethoxypiperidine Diverges from N-Phenethylpiperidine (AC927)

The most structurally proximal comparator is N-phenethylpiperidine (AC927, CAS 138878-98-5), a well-characterized sigma receptor antagonist . In AC927, the phenethyl group is attached via a C–N bond to the piperidine nitrogen, whereas in 3-phenethoxypiperidine the phenethyl group is attached via a C–O–C ether linkage to the piperidine C-3 carbon. This chemical difference has two direct consequences: (a) AC927 possesses a basic tertiary amine (pKa ~9.5–10.5) that is protonated at physiological pH, enabling ionic interactions with acidic residues in the σ₁ binding pocket; 3-phenethoxypiperidine retains a secondary amine (pKa ~10–11) with the basicity localized at the piperidine N–H, while the ether oxygen is neutral and non-ionizable . (b) AC927 displays Ki = 30 ± 2 nM at σ₁ and Ki = 138 ± 18 nM at σ₂ receptors (selectivity ratio σ₂/σ₁ = 4.6), with negligible binding to other CNS targets . Quantitative affinity data for 3-phenethoxypiperidine at sigma receptors are not publicly available, representing a significant evidence gap. However, class-level inference from phenoxyalkylpiperidine SAR indicates that C-ether-linked derivatives exhibit a distinct structure–affinity relationship governed by linker length and piperidine ring methylation, with subnanomolar σ₁ Ki values achievable in optimized 4-substituted analogs (e.g., Ki = 0.34 nM for (-)-(S)-4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine) .

Sigma Receptor Pharmacology Structure–Activity Relationship Ligand Design

Sigma-1 Receptor Selectivity: 3-Phenethoxypiperidine Positioned Within the Phenoxyalkylpiperidine Class SAR

The phenoxyalkylpiperidine class exhibits a well-defined structure–affinity relationship at σ₁ and σ₂ receptors . Systematic variation of the aryloxy substituent, alkyl linker length, and piperidine ring methylation has yielded compounds with σ₁ Ki values spanning four orders of magnitude (0.34 nM to >1 µM) . A key SAR finding is that shorter oxyethylenic linkers (–O–CH₂–CH₂–) favor σ₁ selectivity over σ₂, while the degree of piperidine ring methylation inversely correlates with affinity . 3-Phenethoxypiperidine incorporates the favorable oxyethyl linker (–O–CH₂–CH₂–Ph) but places it at the 3-position rather than the well-characterized 4-position. In the 4-substituted phenoxyethylpiperidine series, high-affinity σ₁ binding (Ki values from 0.34 to ~10 nM) and potent anti-amnesic effects in passive-avoidance and Y-maze tests have been demonstrated, with the lead compound 1a showing 30-fold greater in vivo efficacy than the reference σ₁ agonist PRE-084 . The 3-substituted analog has not been included in published SAR studies, so quantitative affinity and selectivity values cannot be assigned. The key differentiation from random phenoxyalkylpiperidine screening compounds is the defined 3-position attachment, which offers a distinct conformational space for exploring σ₁ receptor interactions orthogonal to the extensively studied 4-substituted series.

Sigma-1 Receptor Selectivity Profiling Structure–Affinity Relationship

Physicochemical Differentiation: Calculated LogP, TPSA, and Rotatable Bond Profile vs. N-Phenethylpiperidine

Computational drug-likeness parameters differentiate 3-phenethoxypiperidine from N-phenethylpiperidine (AC927) in ways that impact CNS permeability and oral bioavailability predictions . 3-Phenethoxypiperidine features a calculated LogP of 1.9977, TPSA of 21.26 Ų, one hydrogen-bond donor, two hydrogen-bond acceptors, and four rotatable bonds . AC927 (1-phenethylpiperidine, MW 189.30 g·mol⁻¹) has a lower molecular weight, lacks the ether oxygen (one fewer H-bond acceptor), and presents a different LogP and TPSA profile . The additional ether oxygen in 3-phenethoxypiperidine increases topological polar surface area relative to the all-carbon linker in AC927, potentially modulating blood–brain barrier penetration. While neither compound violates Lipinski's Rule of Five, 3-phenethoxypiperidine's ether oxygen provides an additional hydrogen-bond acceptor that can be exploited for receptor binding or metabolic recognition. Furthermore, the rotatable bond count of four in 3-phenethoxypiperidine (vs. three in AC927, omitting the ether linkage) increases conformational entropy, which may affect binding kinetics (on/off rates) at sigma receptors .

ADME Prediction Drug-Likeness Physicochemical Profiling

3-Phenethoxypiperidine: Evidence-Backed Procurement Scenarios for Sigma-Receptor and CNS Ligand Research


Chemical Probe for Sigma-1 Receptor Binding Mode Exploration via 3-Position Pharmacophore Variation

The well-established phenoxyalkylpiperidine SAR at the 4-position has yielded subnanomolar σ₁ ligands, yet the 3-substituted regioisomer remains unexplored . 3-Phenethoxypiperidine enables systematic investigation of how moving the ether attachment point from C-4 to C-3 alters the docked pose within the σ₁ receptor β-barrel. Automated docking studies of 4-substituted phenoxyalkylpiperidines have rationalized agonism through specific receptor–ligand contacts; the 3-substituted analog provides a matched molecular pair for probing whether these contacts are preserved or reorganized upon positional isomerism, potentially revealing new interaction hotspots for structure-based drug design .

Negative Control or Orthogonal Chemotype for N-Phenethylpiperidine (AC927) Sigma Antagonist Studies

AC927 (N-phenethylpiperidine) is a validated σ receptor antagonist with Ki = 30 nM at σ₁ . Since the ether oxygen in 3-phenethoxypiperidine replaces the basic nitrogen linker of AC927 with a neutral hydrogen-bond acceptor, the compound serves as an orthogonal chemotype to test whether the cationic N-phenethyl pharmacophore is indispensable for σ₁ antagonism or whether neutral ether-linked analogs can achieve functional antagonism through alternative binding modes . This is particularly relevant given the ongoing debate on the pharmacophoric role of the nitrogen atom in sigma ligand binding .

Scaffold for Structure–Activity Relationship Expansion in Anti-Amnesic Drug Discovery

Phenoxyalkylpiperidines with an oxyethyl linker have demonstrated potent anti-amnesic effects in rodent passive-avoidance and Y-maze tests, with lead compound 1a showing 30-fold greater efficacy than the reference σ₁ agonist PRE-084 . While these in vivo data pertain to 4-substituted analogs, the oxyethyl linker is conserved in 3-phenethoxypiperidine, making it a rational starting point for expanding the SAR into the underexplored 3-substituted chemical space. The compound can serve as a core scaffold for parallel medicinal chemistry efforts targeting novel σ₁ agonists with differentiated intellectual property positions from the extensively patented 4-phenoxyalkylpiperidine series .

Reference Standard for Ether-Linked vs. Amine-Linked Piperidine Analytical Method Development

The distinct chromatographic retention (driven by LogP 1.9977 and TPSA 21.26 Ų) and mass spectrometric fragmentation pattern of 3-phenethoxypiperidine differ from the corresponding N-phenethylpiperidine due to the ether oxygen . This makes the compound useful as a reference standard for developing LC-MS/MS methods that must resolve ether-linked from amine-linked phenethylpiperidine analogs in biological matrices, particularly in pharmacokinetic studies of sigma receptor ligand series where both chemotypes may be screened in parallel .

Quote Request

Request a Quote for 3-Phenethoxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.